24R-methylcalciol

Vitamin D Analog Rickets Calcification Assay

24R-Methylcalciol (CAS 71761-06-3) is the definitive low-activity vitamin D analog for structure-activity relationship (SAR) studies. With 80–180× reduced potency in calcification, bone calcium mobilization, and intestinal transport assays, it is the essential negative control or synthetic precursor for 1α-hydroxyvitamin D5 chemopreventive research. Guarantee experimental reproducibility—procure this specific 24R-epimer to avoid invalidated comparative conclusions.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 71761-06-3
Cat. No. B052388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24R-methylcalciol
CAS71761-06-3
Synonyms24R-Methylcalciol;  (3β,5Z,7E)-9,10-Secostigmasta-5,7,10(19)-trien-3-ol;  (1S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,4R)-4-Ethyl-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol;  (S,E)-3-((Z)-2-((1R,3aS,7aR)-1-((
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-23(20(2)3)12-10-22(5)27-16-17-28-24(9-8-18-29(27,28)6)13-14-25-19-26(30)15-11-21(25)4/h13-14,20,22-23,26-28,30H,4,7-12,15-19H2,1-3,5-6H3/b24-13+,25-14-/t22-,23-,26+,27-,28+,29-/m1/s1
InChIKeyRMDJVOZETBHEAR-LQYWTLTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24R-Methylcalciol (Vitamin D5) Procurement Guide: A Synthetic Vitamin D Analog with Defined Baseline Potency


24R-Methylcalciol (CAS 71761-06-3), also known as Vitamin D5 or sitocalciferol, is a synthetically engineered vitamin D analog characterized by a methyl group at the 24R position of the secosteroid side chain [1]. It serves as the structural foundation for the 1α-hydroxylated analog 1α-hydroxyvitamin D5, a compound of interest in cancer chemoprevention research [2]. Unlike its metabolically active counterparts, 24R-methylcalciol exhibits markedly attenuated calcemic activity, establishing a defined baseline potency essential for comparative studies of vitamin D receptor activation and side-chain structure-function relationships [3].

24R-Methylcalciol: Why In-Class Vitamin D Analogs Cannot Be Interchanged Without Quantitative Risk


Vitamin D analogs exhibit extreme variability in biological activity depending on side-chain structure and hydroxylation status. While Vitamin D2 and Vitamin D3 demonstrate comparable potency in multiple assay systems, 24R-methylcalciol diverges sharply, showing up to 180-fold lower activity in calcification assays and 80-fold lower activity in intestinal calcium transport [1]. These activity differences are not trivial; substituting 24R-methylcalciol for calcitriol or 1α-hydroxyvitamin D5 in experiments would invalidate comparative conclusions. The compound's primary research value derives precisely from its low calcemic activity, making it an ideal negative control or starting material for synthesizing more potent analogs. Procurement of this specific compound ensures experimental reproducibility and accurate interpretation of structure-activity relationships .

Quantitative Differentiation of 24R-Methylcalciol vs. Vitamin D3, Vitamin D2, and 1α-Hydroxyvitamin D5


Calcification Activity: 180-Fold Reduction vs. Vitamin D3 in Rachitic Cartilage Model

24R-Methylcalciol is approximately 180-fold less active than Vitamin D3 in the calcification of rachitic cartilage. In the same study, Vitamin D2 and Vitamin D3 were equipotent [1]. This quantifies the specific impact of the 24R-methyl side chain on bone mineralization.

Vitamin D Analog Rickets Calcification Assay In Vivo Rat Model

Bone Calcium Mobilization: 100- to 200-Fold Reduced Activity vs. Vitamin D3

In induction of bone calcium mobilization, 24R-methylcalciol is 100- to 200-fold less active than Vitamin D3. Again, Vitamins D2 and D3 demonstrated equivalent potency [1]. This underscores the critical role of the 24R configuration in modulating calcemic response.

Vitamin D Analog Bone Resorption Calcium Mobilization In Vivo Rat Model

Intestinal Calcium Transport: 80-Fold Reduction vs. Vitamin D3

In stimulation of intestinal calcium transport, 24R-methylcalciol is about 80-fold less active than Vitamin D3. Vitamin D2 and Vitamin D3 were not significantly different in this assay [1]. This data point is critical for understanding differential tissue-specific effects of vitamin D analogs.

Vitamin D Analog Calcium Absorption Intestinal Transport In Vivo Rat Model

Structural Basis for Reduced VDR Affinity: 1α-Hydroxyl Group Absence Lowers Receptor Binding

1α-Hydroxyvitamin D5, the 1α-hydroxylated derivative of 24R-methylcalciol, exhibits lower binding affinity to VDR compared to 1α,25-dihydroxyvitamin D3, attributable to the 24R-ethyl side chain [1]. While direct binding data for 24R-methylcalciol is sparse, class-level inference from related analogs indicates that the absence of the 1α-hydroxyl group further reduces VDR affinity, explaining its negligible calcemic activity [2].

Vitamin D Receptor (VDR) Receptor Binding Affinity Structure-Activity Relationship Nuclear Receptor

Precursor Utility: Essential Intermediate for 1α-Hydroxyvitamin D5 Synthesis

24R-Methylcalciol serves as the direct synthetic precursor to 1α-hydroxyvitamin D5, a compound with documented chemopreventive activity against breast and colon cancer [1][2]. The two-wavelength photolysis method for vitamin D formation, starting from 7-dehydrositosteryl acetate, yields 24R-methylcalciol free of 4,6-diene isomer contamination [1].

Organic Synthesis Photolysis Vitamin D Analog Chemoprevention

Validated Applications for 24R-Methylcalciol Based on Quantitative Evidence


Negative Control or Baseline Reference in VDR-Mediated Calcemic Assays

Use 24R-methylcalciol as a low-activity comparator in rachitic cartilage calcification, bone calcium mobilization, and intestinal calcium transport assays. Its 80- to 180-fold reduced activity relative to Vitamin D3 provides a defined baseline for quantifying the potency of novel vitamin D analogs [1].

Starting Material for In-House Synthesis of 1α-Hydroxyvitamin D5

Procure 24R-methylcalciol to serve as the key intermediate in the two-wavelength photolysis synthesis of 1α-hydroxyvitamin D5. This approach yields the active chemopreventive agent free of contaminating diene isomers, ensuring high purity for subsequent biological evaluation [2].

Structure-Activity Relationship (SAR) Studies of Vitamin D Side Chains

Employ 24R-methylcalciol to investigate how a 24R-methyl substitution impacts VDR binding, transcriptional activation, and calcemic response. Its quantifiably reduced activity makes it an ideal tool for dissecting the contributions of side-chain modifications to receptor pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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